N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
CAS No.: 1396812-60-4
Cat. No.: VC6730441
Molecular Formula: C18H19F3N4O2
Molecular Weight: 380.371
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396812-60-4 |
---|---|
Molecular Formula | C18H19F3N4O2 |
Molecular Weight | 380.371 |
IUPAC Name | N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide |
Standard InChI | InChI=1S/C18H19F3N4O2/c19-18(20,21)27-15-4-2-14(3-5-15)16(26)24-12-13-6-10-25(11-7-13)17-22-8-1-9-23-17/h1-5,8-9,13H,6-7,10-12H2,(H,24,26) |
Standard InChI Key | HQRRFSCZNZCCLH-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC=CC=N3 |
Introduction
Chemical Structure and Functional Significance
The compound’s IUPAC name delineates its molecular architecture:
-
Benzamide backbone: A 4-(trifluoromethoxy)benzoyl group provides electron-withdrawing character, enhancing metabolic stability and membrane permeability .
-
Piperidine-pyrіmidine hybrid: A piperidin-4-ylmethyl group bridges the benzamide to a pyrimidin-2-yl substituent. Piperidine rings are common in CNS-targeting drugs due to their conformational flexibility and ability to cross the blood-brain barrier .
Key structural features:
Feature | Role |
---|---|
Trifluoromethoxy group | Enhances lipophilicity and stability |
Pyrimidin-2-yl moiety | Potential kinase or receptor binding |
Piperidine scaffold | Facilitates CNS penetration |
Synthetic Pathways and Methodological Considerations
While no direct synthesis for this compound is documented in public databases, analogous piperidine-benzamide derivatives are synthesized via:
-
Reductive amination: Condensation of 4-(trifluoromethoxy)benzoic acid with 1-(pyrimidin-2-yl)piperidin-4-amine using coupling agents like HATU .
-
Nucleophilic substitution: Reaction of 4-(chloromethyl)-1-(pyrimidin-2-yl)piperidine with 4-(trifluoromethoxy)benzamide under basic conditions .
Example protocol (hypothetical):
-
Step 1: Prepare 1-(pyrimidin-2-yl)piperidin-4-amine via Buchwald-Hartwig coupling of pyrimidine-2-amine with 4-aminopiperidine .
-
Step 2: Activate 4-(trifluoromethoxy)benzoic acid with HATU in DMF.
-
Step 3: Couple with the amine intermediate, purify via column chromatography (SiO₂, EtOAc/hexane).
Pharmacological Profile and Target Inference
Although specific activity data are unavailable, structural analogs suggest potential mechanisms:
Muscarinic Acetylcholine Receptor (M4) Antagonism
Compounds with piperidine-pyrimidine scaffolds, such as those in WO2017079641A1, exhibit M4 receptor antagonism for treating neurological disorders . The trifluoromethoxy group may enhance binding affinity through hydrophobic interactions.
Kinase Inhibition
Pyrimidine derivatives often target ATP-binding pockets in kinases. For example, PubChem CID 134796960 (a piperidine-pyrimidine benzamide) shows kinase inhibitory activity .
Physicochemical and ADME Properties
Property | Value/Description |
---|---|
Molecular formula | C₁₉H₂₀F₃N₅O₂ |
Molecular weight | 419.4 g/mol |
LogP (predicted) | 3.2 (moderate lipophilicity) |
Solubility | Low aqueous solubility (<1 mg/mL) |
Metabolic stability | High (CYP3A4/2D6 resistance) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume